molecular formula C9H6F3NO B3031085 3-(Trifluoromethyl)benzofuran-5-amine CAS No. 1400764-32-0

3-(Trifluoromethyl)benzofuran-5-amine

Cat. No.: B3031085
CAS No.: 1400764-32-0
M. Wt: 201.14
InChI Key: AVGOGWZMJJPYSV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzofuran-5-amine is an organic compound with the molecular formula C9H6F3NO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. The trifluoromethyl group attached to the benzofuran ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzofuran-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(Trifluoromethyl)benzofuran-5-amine has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Trifluoromethyl)benzofuran-5-amine include other benzofuran derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other benzofuran derivatives. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-(trifluoromethyl)-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)7-4-14-8-2-1-5(13)3-6(7)8/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGOGWZMJJPYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286998
Record name 3-(Trifluoromethyl)-5-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400764-32-0
Record name 3-(Trifluoromethyl)-5-benzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400764-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-5-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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